molecular formula C16H27Cl2N3O B15186949 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride CAS No. 121513-30-2

4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride

Cat. No.: B15186949
CAS No.: 121513-30-2
M. Wt: 348.3 g/mol
InChI Key: DOHPFEKUFJBJCO-UHFFFAOYSA-N
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Description

4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride involves multiple steps. The initial step typically includes the formation of the piperazine ring, followed by the introduction of the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving cellular processes and molecular interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethyl-N-phenylaniline
  • 4-Methyl-N-[(2,4,6-trimethylphenyl)methyl]aniline

Uniqueness

4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

121513-30-2

Molecular Formula

C16H27Cl2N3O

Molecular Weight

348.3 g/mol

IUPAC Name

2-[2-methyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide;dihydrochloride

InChI

InChI=1S/C16H25N3O.2ClH/c1-11-7-12(2)16(13(3)8-11)19-6-5-18(10-15(17)20)14(4)9-19;;/h7-8,14H,5-6,9-10H2,1-4H3,(H2,17,20);2*1H

InChI Key

DOHPFEKUFJBJCO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC(=O)N)C2=C(C=C(C=C2C)C)C.Cl.Cl

Origin of Product

United States

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